3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom, a thiadiazole ring, and a propanamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring is synthesized and chlorinated at the 6-position.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately, often from thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling Reaction: The chlorinated indole and the thiadiazole are coupled through a propanamide linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might target the amide group, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with indole and thiadiazole moieties are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)butanamide: Similar structure with a butanamide linker.
3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)ethanamide: Similar structure with an ethanamide linker.
Uniqueness
The uniqueness of 3-(6-chloro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups and their spatial arrangement, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c14-10-2-1-9-3-5-18(11(9)7-10)6-4-12(19)16-13-17-15-8-20-13/h1-3,5,7-8H,4,6H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHZRNVEZHJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NN=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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